molecular formula C15H10Cl2O4 B4139793 (3,4-Dichlorophenyl)methyl 1,3-benzodioxole-5-carboxylate

(3,4-Dichlorophenyl)methyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B4139793
M. Wt: 325.1 g/mol
InChI Key: FYDCXTJLRCHNCH-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a dichlorobenzyl group and a carboxylate functional group. It is a heterocyclic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl 1,3-benzodioxole-5-carboxylate typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzyl 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s unique structure allows it to bind to specific receptors and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorobenzyl 1,3-benzodioxole-5-carboxylate is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c16-11-3-1-9(5-12(11)17)7-19-15(18)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDCXTJLRCHNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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